2,2,2-Trifluoro-1-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone
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Overview
Description
2,2,2-Trifluoro-1-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone is a complex organic compound characterized by the presence of trifluoromethyl groups and a nitro-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone typically involves multiple steps. One common method includes the reaction of 2-nitro-4-(trifluoromethyl)phenol with trifluoroacetic anhydride in the presence of a base such as pyridine. This reaction forms an intermediate, which is then reacted with piperazine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of corresponding amines.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2,2,2-Trifluoro-1-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can further interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
2-Nitro-4-(trifluoromethyl)phenol: Shares the trifluoromethyl and nitro groups but lacks the piperazine moiety.
Ethanone, 2,2,2-trifluoro-1-phenyl-: Similar trifluoromethyl group but different overall structure.
Uniqueness
2,2,2-Trifluoro-1-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone is unique due to the combination of trifluoromethyl groups, a nitro-substituted phenyl ring, and a piperazine moiety. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2,2,2-trifluoro-1-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F6N3O3/c14-12(15,16)8-1-2-9(10(7-8)22(24)25)20-3-5-21(6-4-20)11(23)13(17,18)19/h1-2,7H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTKABFEXCLYIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F6N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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